Rabusertib

説明

Rabusertib has been used in trials studying the treatment of Cancer, Solid Tumors, Advanced Cancer, Pancreatic Neoplasms, and Non Small Cell Lung Cancer.

Rabusertib is an inhibitor of the cell cycle checkpoint kinase 2 (chk2) with potential chemopotentiating activity. Rabusertib binds to and inhibits the activity of chk2, which may prevent the repair of DNA caused by DNA-damaging agents, thus potentiating the antitumor efficacies of various chemotherapeutic agents. Chk2, an ATP-dependent serine-threonine kinase, is a key component in the DNA replication-monitoring checkpoint system and is activated by double-stranded breaks (DSBs); activated chk2 is overexpressed by a variety of cancer cell types.

RABUSERTIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

a checkpoint 1 kinase inhibito

Structure

3D Structure

特性

IUPAC Name |

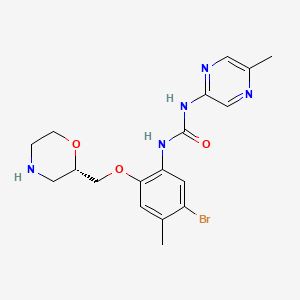

1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYBDNPGDKKJDU-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238417 |

Source

|

| Record name | Rabusertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911222-45-2 |

Source

|

| Record name | Rabusertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911222452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rabusertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9L1NU6U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rabusertib's Mechanism of Action in p53-Deficient Cells: A Technical Guide

Introduction

The tumor suppressor protein p53 is a cornerstone of genomic integrity, acting as a critical regulator of the cell cycle and apoptosis in response to cellular stress, such as DNA damage.[1] In normal cells, DNA damage activates p53, which can induce a G1 cell cycle arrest to allow time for DNA repair, or trigger apoptosis if the damage is irreparable.[2][3] A significant portion of human cancers, estimated at over 50%, harbor mutations or deletions in the TP53 gene, leading to a loss of this crucial G1 checkpoint.[1][2][4]

This loss of p53 function creates a critical dependency on other cell cycle checkpoints, particularly the S and G2/M checkpoints, which are primarily regulated by the serine/threonine kinase Checkpoint Kinase 1 (CHK1).[2][5] This dependency forms the basis of a therapeutic strategy known as synthetic lethality . The concept posits that while the loss of either p53 or CHK1 function alone is viable for a cancer cell, the simultaneous loss of both is lethal.[4][6]

Rabusertib (also known as LY2603618) is a potent and selective small molecule inhibitor of CHK1.[7] By targeting CHK1 in cancer cells that lack functional p53, Rabusertib exploits the principle of synthetic lethality to selectively induce cell death in tumor cells while sparing normal, p53-proficient cells.[5][8] This guide provides an in-depth technical overview of the mechanism of action, supporting quantitative data, experimental protocols, and visual pathways related to Rabusertib's activity in p53-deficient cellular contexts.

Core Mechanism: Exploiting Checkpoint Dependency

In p53-deficient cancer cells, the G1 checkpoint is non-functional. When these cells are exposed to DNA-damaging agents (a common modality in chemotherapy), they are unable to arrest in the G1 phase.[2][5] Consequently, they become heavily reliant on the CHK1-mediated S and G2 checkpoints to halt cell cycle progression and attempt DNA repair.[8][9]

The mechanism of action of Rabusertib in this context is as follows:

-

Inhibition of CHK1: Rabusertib binds to the ATP-binding site of CHK1, potently inhibiting its kinase activity.[2][7]

-

Abrogation of S and G2/M Checkpoints: In the presence of DNA damage, active CHK1 would normally phosphorylate and inactivate CDC25 phosphatases. This inactivation prevents the activation of Cyclin-Dependent Kinases (CDKs) required for mitotic entry, thus enforcing the G2 arrest.[2][10] By inhibiting CHK1, Rabusertib prevents the inactivation of CDC25, leading to premature CDK activation.[5]

-

Premature Mitotic Entry: With the S and G2 checkpoints abrogated, the p53-deficient cells are forced to enter mitosis despite carrying substantial, unrepaired DNA damage.[7][11]

-

Mitotic Catastrophe and Apoptosis: The attempt to segregate damaged chromosomes during mitosis leads to widespread chromosome fragmentation and cell death, a process termed "mitotic catastrophe".[5][11] This catastrophic event ultimately triggers apoptosis, selectively killing the p53-deficient cancer cells.[2][9]

This targeted approach provides a therapeutic window, as normal cells with functional p53 can still rely on the G1 checkpoint and are therefore less sensitive to CHK1 inhibition.[8]

Figure 1: Synthetic lethality of Rabusertib in p53-deficient vs. p53-proficient cells.

Quantitative Data

The potency of Rabusertib and other relevant CHK1 inhibitors has been quantified in various preclinical studies. This data is crucial for comparing the efficacy of different compounds and for designing effective experimental protocols.

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| Rabusertib (LY2603618) | CHK1 | Kinase Assay | 7 nM | [7] |

| Rabusertib (LY2603618) | CHK1 | Cell-based Autophosphorylation | 430 nM | [7] |

| UCN-01 | CHK1 | Kinase Assay | 10 nM | [2] |

| AZD7762 | CHK1 | Kinase Assay | 5 nM | [2] |

Table 1: Potency of Rabusertib and other CHK1 inhibitors.

| Cell Line (p53 status) | Treatment | Effect | Quantitative Measure | Reference |

| SK-N-BE(2) (p53 mutant) | Rabusertib | Inhibition of cell growth | IC50 = 10.81 µM | [7] |

| WU-BC4 (p53 mutant TNBC) | Irinotecan + AZD7762 | Inhibition of tumor growth | Significant (P = 0.006) extension of survival | [2][9] |

| WU-BC3 (p53 WT TNBC) | Irinotecan + AZD7762 | No significant tumor growth inhibition | No significant survival benefit | [2][9] |

| p53-deficient cells | Gemcitabine + GNE-783 | Premature mitotic entry | Chromosome fragmentation observed within 4–8 hours | [11] |

Table 2: Cellular and in vivo effects of CHK1 inhibition in p53-deficient models.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Rabusertib in p53-deficient cells.

Checkpoint Abrogation Assay via Flow Cytometry

This protocol is designed to assess the ability of a CHK1 inhibitor to override a DNA damage-induced G2/M checkpoint.

-

Cell Lines: A pair of isogenic cell lines, one with wild-type p53 and one with p53 knocked down or knocked out, are used. Alternatively, cancer cell lines with known p53 status (e.g., WU-BC3 for p53-WT and WU-BC4 for p53-mutant) can be utilized.[2][9]

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with a DNA-damaging agent (e.g., 100 nM Irinotecan or 50 nM Gemcitabine) for 16-24 hours to induce G2/M arrest.[2][11]

-

Add Rabusertib (or another CHK1 inhibitor) at a relevant concentration (e.g., 100-500 nM) to the media. Include a vehicle control (e.g., DMSO).

-

Incubate for an additional 4-24 hours.

-

Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Centrifuge cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analyze the DNA content by flow cytometry.

-

-

Expected Outcome: In p53-deficient cells, the combination of a DNA-damaging agent and Rabusertib will show a decrease in the 4N (G2/M) population and an increase in the sub-G1 (apoptotic) population compared to cells treated with the DNA-damaging agent alone, indicating checkpoint abrogation and cell death. p53-proficient cells will largely remain arrested in G1 or G2.[11]

DNA Damage and Apoptosis Assessment via Immunofluorescence

This protocol visualizes the increase in DNA damage and apoptotic markers following treatment.

-

Procedure:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells as described in the checkpoint abrogation assay.

-

After treatment, wash cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block with 1% BSA in PBST (PBS + 0.1% Tween 20).

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include anti-phospho-Histone H2A.X (Ser139), known as γH2AX (a marker for DNA double-strand breaks), and anti-cleaved Caspase-3 (a marker for apoptosis).[7][11]

-

Wash with PBST and incubate with fluorescently-labeled secondary antibodies.

-

Wash again, and mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).

-

Visualize and quantify fluorescence using a confocal or fluorescence microscope.

-

-

Expected Outcome: p53-deficient cells treated with a DNA-damaging agent plus Rabusertib will show a dramatic increase in the number and intensity of γH2AX foci and a higher percentage of cells positive for cleaved Caspase-3 compared to controls and p53-proficient cells.[2][11]

Figure 2: Experimental workflow for assessing Rabusertib's effects.

Conclusion

Rabusertib's mechanism of action in p53-deficient cells is a prime example of targeted cancer therapy based on the principle of synthetic lethality. By inhibiting the critical CHK1-mediated S/G2 checkpoint, Rabusertib selectively eliminates cancer cells that have lost p53 function and are reliant on this pathway for survival, particularly in the presence of genotoxic stress induced by chemotherapy.[2][5] The preclinical data strongly supports this mechanism, demonstrating that the p53 status of a tumor is a major determinant of its response to CHK1 inhibition.[2][9] This targeted approach holds significant promise for treating aggressive, p53-mutated cancers, offering a potential therapeutic strategy for patient populations with high unmet medical needs.

References

- 1. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of p53 in breast cancer progression: An insight into p53 targeted therapy [thno.org]

- 4. mdpi.com [mdpi.com]

- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting the p53 Pathway for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective Chk1 inhibitors differentially sensitize p53-deficient cancer cells to cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]

Rabusertib (LY2603618): A Technical Guide to Selective CHK1 Inhibition in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoints, particularly the G2/M and intra-S phase checkpoints.[1][2] In response to DNA damage, the ATR-CHK1 pathway is activated, leading to cell cycle arrest to allow for DNA repair.[3][4] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints for survival, especially when treated with DNA-damaging agents.[2][5] This dependency presents a therapeutic window for CHK1 inhibitors.

Rabusertib (LY2603618) is a potent and highly selective small molecule inhibitor of CHK1.[6][7] By inhibiting CHK1, Rabusertib abrogates the S and G2/M checkpoints, preventing cancer cells from repairing DNA damage induced by chemotherapy or radiotherapy.[7][8] This forces the cells into premature and catastrophic mitosis, leading to apoptosis.[7] This technical guide provides a comprehensive overview of Rabusertib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

Rabusertib is an ATP-competitive inhibitor of CHK1.[9] In the presence of DNA damage, often induced by chemotherapeutic agents like gemcitabine, the ATR kinase is activated and phosphorylates CHK1 on Ser317 and Ser345.[2] Activated CHK1 then phosphorylates a range of downstream targets, including the CDC25 family of phosphatases. Phosphorylation of CDC25A and CDC25C leads to their inactivation and subsequent inability to activate cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[2] This results in cell cycle arrest.

Rabusertib blocks the kinase activity of CHK1, preventing the phosphorylation and inactivation of CDC25 phosphatases.[7] This leads to the inappropriate activation of CDKs, overriding the DNA damage-induced cell cycle arrest and forcing cells with damaged DNA to enter mitosis, ultimately resulting in mitotic catastrophe and cell death.[7]

References

- 1. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The checkpoint 1 kinase inhibitor LY2603618 induces cell cycle arrest, DNA damage response and autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Rabusertib: A Technical Guide to its Role in the DNA Damage Response Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of Rabusertib (LY2603618), a selective inhibitor of Checkpoint Kinase 1 (CHK1), and its pivotal role in the DNA Damage Response (DDR) pathway. We will explore its mechanism of action, synergistic potential with DNA-damaging agents, and the experimental methodologies used to characterize its effects.

Introduction: The DNA Damage Response and the Emergence of CHK1 Inhibition

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects, signals, and repairs DNA lesions, thereby maintaining genomic stability.[1][2] In cancer cells, which often exhibit increased genomic instability and reliance on specific DDR pathways for survival, targeting these pathways has emerged as a promising therapeutic strategy.[1][3] One of the key regulators of the DDR is the serine/threonine kinase CHK1, which plays a central role in cell cycle checkpoint control, particularly in response to DNA damage and replication stress.[1][4]

Rabusertib (also known as LY2603618) is a potent and selective small molecule inhibitor of CHK1.[1][5][6] By targeting CHK1, Rabusertib disrupts the cancer cell's ability to arrest its cell cycle in response to DNA damage, forcing premature entry into mitosis with unrepaired DNA, ultimately leading to a form of programmed cell death known as mitotic catastrophe.[7][8] This mechanism makes Rabusertib a compelling agent for combination therapies with DNA-damaging chemotherapies and radiation.

Mechanism of Action: Abrogating the G2/M Checkpoint

Under normal physiological conditions, when DNA damage occurs, the Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated.[1][9] ATR, in turn, phosphorylates and activates CHK1.[1][4] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are required to activate the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex that drives mitotic entry.[4][10] This cascade effectively halts the cell cycle at the G2/M checkpoint, allowing time for DNA repair.[7]

Rabusertib functions by competitively inhibiting the ATP-binding site of CHK1, preventing its activation.[8] In the presence of a DNA-damaging agent, this inhibition of CHK1 leads to the following downstream effects:

-

Checkpoint Abrogation: Without functional CHK1, CDC25 phosphatases remain active, leading to the activation of the CDK1/Cyclin B complex.

-

Premature Mitotic Entry: Cells are unable to arrest in the G2 phase and proceed into mitosis despite the presence of significant DNA damage.

-

Mitotic Catastrophe and Apoptosis: The attempt to segregate damaged chromosomes during mitosis leads to widespread genomic instability and cell death, primarily through apoptosis.[7][8]

The following diagram illustrates the ATR/CHK1 signaling pathway and the point of intervention by Rabusertib.

Quantitative Data on Rabusertib's Activity

The efficacy of Rabusertib, both as a monotherapy and in combination, has been quantified in numerous preclinical studies. The following tables summarize key data points from the literature.

Table 1: In Vitro Inhibitory Activity of Rabusertib

| Target | Assay Type | IC50 Value | Reference |

| CHK1 | Cell-free kinase | 7 nM | [5][6] |

| PDK1 | Cell-free kinase | 893 nM | [5] |

| Other Kinases | Cell-free kinase panel | >1000 nM | [5] |

| SK-N-BE(2) cells | MTT cell growth | 10.81 µM | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Synergistic Effects of Rabusertib with DNA-Damaging Agents

| Cell Line | Combination Agent | Effect | Reference |

| Basal-like Breast Cancer | Platinum compounds, Gemcitabine, Olaparib | Synergistic anti-proliferative effect and induction of apoptosis.[7] | [7] |

| Glioblastoma (GBM) | SN-38 (Topoisomerase inhibitor) | Synergistically affects cellular metabolism and cell viability.[11] | [11] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Gemcitabine | Synergistic cytotoxicity demonstrated in preclinical models.[12] | [12] |

| Cisplatin-Resistant Breast Cancer | Cisplatin | Rabusertib overcomes resistance and significantly increases cell death in combination with cisplatin.[7] | [7] |

Experimental Protocols

The characterization of Rabusertib's effects relies on a suite of standard molecular and cell biology techniques. Below are detailed protocols for key experiments.

Western Blotting for DDR Protein Phosphorylation

Objective: To measure the effect of Rabusertib on CHK1 activity and the induction of DNA damage markers.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231) in 100 mm plates. Treat cells with the DNA-damaging agent (e.g., 10 µM Cisplatin) with or without Rabusertib (e.g., 500 nM) for a specified time (e.g., 72 hours).

-

Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-CHK1 (Ser345)

-

Total CHK1

-

Phospho-Histone H2A.X (γH2AX) (Ser139) - a marker of DNA double-strand breaks.

-

GAPDH or β-actin (as a loading control).

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Rabusertib treatment is expected to inhibit pCHK1 while increasing γH2AX when combined with a DNA-damaging agent.[7]

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of Rabusertib on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., 2.5 x 10^5 cells in 100 mm plates) and treat with drugs as described above for 24 hours.[7]

-

Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol for at least 30 minutes.[7]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a Propidium Iodide (PI)/RNase staining solution.[7]

-

Data Acquisition: Incubate in the dark for 1 hour at 4°C.[7] Analyze the samples on a flow cytometer to measure the DNA content of the cells.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Inhibition of CHK1 by Rabusertib is expected to abrogate the G2/M arrest induced by DNA-damaging agents.

Annexin V/PI Staining for Apoptosis

Objective: To quantify the induction of apoptosis following treatment.

Methodology:

-

Cell Culture and Treatment: Seed and treat cells as described for 72 hours.[7]

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Data Acquisition: Incubate in the dark for 15 minutes at room temperature. Analyze immediately on a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+) The combination of Rabusertib and a DNA-damaging agent is expected to significantly increase the percentage of apoptotic cells.[7]

-

The following diagram outlines a typical experimental workflow for evaluating Rabusertib.

Concluding Remarks: Therapeutic Potential and Future Directions

Rabusertib, by selectively inhibiting CHK1, effectively dismantles a critical DNA damage checkpoint that cancer cells rely on for survival.[5][7] Its mechanism of action provides a strong rationale for its use in combination with genotoxic agents, a strategy that has shown significant synergistic effects in preclinical models, including those resistant to standard chemotherapy.[7][11]

The logical framework for this therapeutic strategy is summarized below.

References

- 1. mdpi.com [mdpi.com]

- 2. Perspective on the Use of DNA Repair Inhibitors as a Tool for Imaging and Radionuclide Therapy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Therapeutic Targeting of DNA Damage Response in Cancer [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Targeting Metabolic and Epigenetic Vulnerabilities in Glioblastoma with SN-38 and Rabusertib Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

Rabusertib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabusertib, also known as LY2603618 or IC-83, is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway, a network of cellular processes that identify and repair DNA lesions.[1][4] By targeting Chk1, Rabusertib represents a strategic therapeutic approach aimed at sensitizing cancer cells to DNA-damaging agents. This document provides an in-depth overview of Rabusertib's chemical characteristics, mechanism of action, and key experimental findings.

Chemical Structure and Properties

Rabusertib is a synthetic organic compound belonging to the n-phenylurea class.[5] Its chemical identity is well-defined, with established identifiers and properties crucial for its development and application in research.

| Property | Value | Reference |

| IUPAC Name | 1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea | [6] |

| SMILES String | CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3 | [6] |

| Molecular Formula | C₁₈H₂₂BrN₅O₃ | [3][6] |

| Molecular Weight | 436.30 g/mol | [3] |

| CAS Number | 911222-45-2 | [6][7] |

| Synonyms | LY2603618, IC-83 | [1][6] |

| Appearance | Solid | [3] |

Mechanism of Action

Rabusertib functions as an ATP-competitive inhibitor of Chk1.[8][9] In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates Chk1.[4] Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for the cell to repair DNA damage before proceeding to mitosis.[1][3]

By inhibiting Chk1, Rabusertib abrogates this crucial checkpoint.[3] This forces cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as "mitotic catastrophe" and subsequent apoptosis (programmed cell death).[1][3] This mechanism is particularly effective in cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations) and are therefore more reliant on the S and G2 checkpoints for survival.[1] Rabusertib's inhibition of Chk1 prevents the repair of DNA lesions, thereby potentiating the cytotoxic effects of DNA-damaging chemotherapy agents like gemcitabine and platinum compounds.[1][10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. rabusertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CHK1 inhibitor sensitizes resistant colorectal cancer stem cells to nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Rabusertib | C18H22BrN5O3 | CID 11955855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rabusertib | CymitQuimica [cymitquimica.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Rabusertib Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabusertib (LY2603618) is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, CHK1 is activated and phosphorylates a multitude of downstream substrates to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells, particularly those with a p53-deficient background, heavily rely on the CHK1-mediated checkpoint for survival, especially when under genotoxic stress from chemotherapy. By inhibiting CHK1, Rabusertib abrogates this checkpoint, leading to premature mitotic entry with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death. This technical guide provides a comprehensive overview of the target validation of Rabusertib in various cancer cell lines, summarizing key quantitative data and detailing essential experimental protocols.

Data Presentation

Rabusertib Potency and Cellular Activity

Rabusertib has demonstrated high potency against CHK1 in biochemical assays and significant anti-proliferative activity in various cancer cell lines.

| Assay Type | Target/Cell Line | IC50/EC50 | Reference |

| Cell-Free Kinase Assay | CHK1 | 7 nM | [1][2] |

| Cell-Free Kinase Assay | CHK2 | 12,000 nM | [2] |

| Cell-Free Kinase Assay | PDK1 | 893 nM | [2] |

| Cell-Based Autophosphorylation | - | 430 nM (EC50) | [2] |

| Cell Viability Assay | JeKo-1 | 0.92 µM | [2] |

| Cell Viability Assay | MV4-11 | 0.869 µM | [2] |

| Cell Viability Assay | Ramos | 0.539 µM | [2] |

| Cell Viability Assay | SK-N-BE(2) | 10.81 µM | [2] |

| Cell Viability Assay | CHO | 28.1 µM | [2] |

| Cell Viability Assay | Endometrial Cancer Cell Lines | 260 nM - 7.5 µM | [3] |

Experimental Protocols

Western Blotting for CHK1 Target Engagement and Downstream Effects

Western blotting is a crucial technique to confirm the inhibition of CHK1 phosphorylation and to assess the downstream consequences on the DNA damage response pathway.

1. Cell Lysis:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with Rabusertib at the desired concentrations and time points.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[4]

-

Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer at 95°C for 5 minutes.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

anti-pCHK1 (Ser296)

-

anti-CHK1

-

anti-γH2AX (a marker of DNA double-strand breaks)

-

anti-PARP (to detect cleavage as a marker of apoptosis)

-

anti-GAPDH or anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a CCD-based imager.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Plating:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of Rabusertib for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).

3. MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

4. Solubilization:

-

Carefully remove the media and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

5. Absorbance Measurement:

-

Read the absorbance at 492 nm or 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

Rabusertib Signaling Pathway

Caption: Rabusertib inhibits CHK1, leading to mitotic catastrophe and apoptosis.

Experimental Workflow for Rabusertib Target Validation

Caption: A stepwise workflow for validating the target of Rabusertib in cancer cells.

References

Rabusertib: A Technical Guide to its Upstream and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabusertib (also known as LY2603618) is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway. By targeting Chk1, Rabusertib disrupts cell cycle checkpoints, enhances DNA damage, and promotes apoptosis in cancer cells, particularly in combination with DNA-damaging chemotherapeutic agents. This technical guide provides an in-depth overview of the upstream regulators and downstream effectors of Rabusertib's target, Chk1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Chk1 Inhibition

Rabusertib exerts its biological effects through the highly selective inhibition of Chk1. This inhibition prevents the downstream signaling cascade that would typically lead to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to genotoxic stress.

Upstream Activation of Chk1

The activation of Chk1 is a key event in the cellular response to DNA damage. This process is primarily initiated by the activation of upstream kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which act as sensors of DNA lesions.

-

ATM and ATR Kinases: In response to DNA double-strand breaks (DSBs) or single-strand DNA (ssDNA) regions that arise from replication stress, ATM and ATR are recruited to the sites of damage and activated.

-

Mediator Proteins: Activated ATM and ATR then phosphorylate a range of downstream targets, including the mediator proteins Claspin and 53BP1. These proteins act as scaffolds, bringing Chk1 into proximity with the activated upstream kinases.

-

Chk1 Phosphorylation: ATR, in particular, directly phosphorylates Chk1 on serine residues S317 and S345, leading to its full activation. This phosphorylation event is a critical upstream prerequisite for Chk1's function.

Downstream Effects of Chk1 Inhibition by Rabusertib

By inhibiting Chk1, Rabusertib prevents the phosphorylation and subsequent activation or inactivation of numerous downstream substrates. This interference with Chk1's function leads to several key cellular outcomes:

-

Abrogation of Cell Cycle Checkpoints: Activated Chk1 normally phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C) and activates the Wee1 kinase. This leads to the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15, causing cell cycle arrest in the G2/M phase to allow for DNA repair. Rabusertib's inhibition of Chk1 prevents this, leading to premature mitotic entry with unrepaired DNA.

-

Impaired DNA Repair: Chk1 plays a direct role in homologous recombination (HR), a major DNA repair pathway, by phosphorylating and regulating proteins such as RAD51. Inhibition of Chk1 by Rabusertib can therefore impair the cell's ability to repair DNA damage.

-

Induction of Apoptosis: The accumulation of DNA damage and the failure to arrest the cell cycle ultimately trigger programmed cell death, or apoptosis. This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases. The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive marker of DNA double-strand breaks and is often increased following treatment with Rabusertib in combination with DNA damaging agents.

Quantitative Data

Table 1: Kinase Selectivity of Rabusertib

| Kinase | IC50 (nM) |

| Chk1 | 7 [1][2] |

| PDK1 | 893[1] |

| CAMK2 | 1550 |

| VEGFR3 | 2128 |

| MET | 2200 |

| JNK1 | 4930 |

| RSK2 | 5700 |

| Chk2 | 12000[1] |

| NTRK1 | 12000 |

IC50 values represent the concentration of Rabusertib required to inhibit 50% of the kinase activity in vitro.

Signaling Pathways and Experimental Workflows

Upstream Regulation and Downstream Effects of Chk1

Caption: Upstream and downstream signaling of Chk1, the target of Rabusertib.

Experimental Workflow for Assessing Rabusertib Activity

Caption: A typical experimental workflow to evaluate the effects of Rabusertib.

Experimental Protocols

Chk1 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of Rabusertib on Chk1 kinase.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate (e.g., a peptide containing the Chk1 consensus sequence)

-

Rabusertib

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Phosphocellulose paper or membrane

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Rabusertib in DMSO.

-

In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant Chk1 enzyme, and the Chk1 substrate.

-

Add the diluted Rabusertib or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Rabusertib concentration and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of Chk1 downstream targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Chk1 (Ser345) (e.g., Cell Signaling Technology #2341, 1:1000 dilution)[3]

-

Rabbit anti-Cdc25C (e.g., Cell Signaling Technology #4691, 1:1000 dilution)

-

Rabbit anti-phospho-CDK1 (Tyr15) (e.g., Cell Signaling Technology #9111, 1:1000 dilution)[4]

-

Mouse anti-β-actin (loading control, e.g., Sigma-Aldrich A5441, 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Rabusertib at various concentrations and time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Rabusertib on cell cycle distribution.[5][6][7]

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with Rabusertib for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

DNA Damage (γH2AX) Immunofluorescence Assay

This protocol is for visualizing and quantifying DNA double-strand breaks.[8][9][10]

Materials:

-

Cells cultured on coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX) (e.g., Cell Signaling Technology #9718, 1:400 dilution)

-

Alexa Fluor-conjugated secondary antibody (anti-rabbit)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells on coverslips with Rabusertib.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1 hour.

-

Incubate the cells with the primary γH2AX antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on slides using mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis and necrosis.[11][12][13][14][15]

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with Rabusertib for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

Rabusertib's targeted inhibition of Chk1 presents a compelling strategy in oncology, particularly for potentiating the efficacy of DNA-damaging therapies. A thorough understanding of the upstream and downstream signaling pathways of Chk1 is paramount for the rational design of combination therapies and the identification of predictive biomarkers. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of Rabusertib and to further explore its therapeutic potential. The provided visualizations and quantitative data serve as a valuable resource for both conceptual understanding and practical application in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Phospho-cdc2 (Tyr15) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. vet.cornell.edu [vet.cornell.edu]

- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Cellular Uptake and Distribution of Rabusertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabusertib (also known as LY2603618) is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2] While its mechanism of action and clinical potential in combination with DNA-damaging agents are subjects of ongoing research, specific details regarding its cellular uptake and intracellular distribution are not extensively documented in publicly available literature. This technical guide synthesizes the known molecular functions of Rabusertib and provides a framework of established experimental protocols to investigate its cellular pharmacokinetics. The objective is to equip researchers with the necessary background and methodologies to explore the cellular transport and localization of this promising anti-cancer agent.

Introduction to Rabusertib and its Mechanism of Action

Rabusertib is a small molecule inhibitor that primarily targets Chk1, an ATP-dependent serine-threonine kinase.[1] Chk1 is a key transducer kinase in the DDR pathway, which is activated in response to DNA damage, such as double-stranded breaks.[1] Upon activation, Chk1 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, providing time for DNA repair.[3] By inhibiting Chk1, Rabusertib prevents this repair process, leading to an accumulation of DNA damage and ultimately inducing apoptosis, particularly in cancer cells with existing genomic instability or in combination with DNA-damaging chemotherapies.[1][4] Rabusertib has been investigated in clinical trials for the treatment of various solid tumors.[5]

The DNA Damage Response Pathway and Rabusertib's Point of Intervention

The following diagram illustrates the simplified DNA damage response pathway and highlights the inhibitory action of Rabusertib.

Quantitative Analysis of Rabusertib's Cellular Uptake and Distribution

Cellular Uptake of Rabusertib

This table is designed to summarize the accumulation of Rabusertib in cancer cells over time and at different concentrations.

| Cell Line | Rabusertib Concentration (µM) | Incubation Time (hours) | Intracellular Rabusertib (ng/10^6 cells) |

| Example: A549 | 1 | 1 | Experimental Data |

| 1 | 4 | Experimental Data | |

| 1 | 24 | Experimental Data | |

| 10 | 1 | Experimental Data | |

| 10 | 4 | Experimental Data | |

| 10 | 24 | Experimental Data | |

| Example: HCT116 | 1 | 1 | Experimental Data |

| 1 | 4 | Experimental Data | |

| 1 | 24 | Experimental Data | |

| 10 | 1 | Experimental Data | |

| 10 | 4 | Experimental Data | |

| 10 | 24 | Experimental Data |

Table 1: Template for Cellular Uptake Data of Rabusertib.

Subcellular Distribution of Rabusertib

This table is intended to show the relative distribution of Rabusertib within different cellular compartments.

| Cell Line | Treatment | Cytosolic Fraction (%) | Nuclear Fraction (%) | Mitochondrial Fraction (%) | Microsomal Fraction (%) |

| Example: A549 | 1 µM Rabusertib, 4h | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| 10 µM Rabusertib, 4h | Experimental Data | Experimental Data | Experimental Data | Experimental Data | |

| Example: HCT116 | 1 µM Rabusertib, 4h | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| 10 µM Rabusertib, 4h | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

Table 2: Template for Subcellular Distribution Data of Rabusertib.

Experimental Protocols for Studying Rabusertib's Cellular Behavior

The following are detailed, generalized protocols that can be adapted to study the cellular uptake and distribution of Rabusertib.

Protocol for Cellular Uptake Assay

This protocol describes a method to quantify the amount of Rabusertib taken up by cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Rabusertib stock solution (in DMSO)

-

Trypsin-EDTA

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

LC-MS/MS system for Rabusertib quantification

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate at 37°C and 5% CO2.

-

Drug Treatment: On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing the desired concentrations of Rabusertib. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).

-

Cell Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.

-

Cell Harvesting: Add Trypsin-EDTA to detach the cells. Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

Cell Counting: Take an aliquot of the cell suspension to determine the cell number using a hemocytometer or automated cell counter.

-

Cell Lysis: Centrifuge the remaining cell suspension, discard the supernatant, and add a defined volume of cell lysis buffer to the cell pellet.

-

Quantification: Analyze the cell lysate using a validated LC-MS/MS method to determine the concentration of Rabusertib. Normalize the amount of Rabusertib to the cell number.

Protocol for Subcellular Fractionation

This protocol outlines a method to separate major cellular organelles to determine the distribution of Rabusertib within the cell.

Materials:

-

Cells treated with Rabusertib (from a scaled-up version of the uptake assay)

-

Subcellular fractionation kit (commercially available kits for nucleus, mitochondria, cytosol, etc.)

-

Dounce homogenizer

-

Microcentrifuge

-

Western blotting reagents for fraction purity analysis

-

LC-MS/MS system

Procedure:

-

Cell Harvesting and Lysis: Harvest Rabusertib-treated cells and wash them with ice-cold PBS. Resuspend the cell pellet in the appropriate homogenization buffer provided with the fractionation kit.

-

Homogenization: Gently homogenize the cells using a Dounce homogenizer on ice.

-

Differential Centrifugation: Follow the manufacturer's protocol for the subcellular fractionation kit, which typically involves a series of centrifugation steps at increasing speeds to pellet different organelles.

-

Fraction Collection: Carefully collect the supernatant (cytosolic fraction) and the pellets corresponding to the nuclear, mitochondrial, and microsomal fractions.

-

Purity Analysis: Assess the purity of each fraction by performing Western blot analysis for well-established protein markers of each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).

-

Rabusertib Quantification: Extract Rabusertib from each fraction and quantify its concentration using LC-MS/MS.

-

Data Normalization: Express the amount of Rabusertib in each fraction as a percentage of the total intracellular drug content.

Conclusion

While the direct cellular transport mechanisms and intracellular fate of Rabusertib are yet to be fully elucidated, its role as a Chk1 inhibitor provides a strong rationale for its continued investigation. The experimental frameworks provided in this guide offer a starting point for researchers to systematically explore the cellular pharmacokinetics of Rabusertib. Understanding how Rabusertib enters cancer cells and where it localizes will provide crucial insights for optimizing its therapeutic efficacy and for the rational design of future combination therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Rabusertib's Impact on Cell Cycle Checkpoints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabusertib (LY2603618) is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA damage response (DDR) pathway. By targeting CHK1, Rabusertib disrupts the intricate signaling network that governs cell cycle checkpoints, particularly the G2/M checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, especially when used in combination with DNA-damaging chemotherapeutic agents. This technical guide provides an in-depth analysis of the mechanism of action of Rabusertib on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction: The Role of CHK1 in Cell Cycle Control

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cell cycle checkpoints are surveillance mechanisms that monitor the integrity of cellular processes and can halt cycle progression in response to internal or external insults, such as DNA damage. Checkpoint Kinase 1 (CHK1) is a key transducer kinase in the DDR pathway, activated primarily by Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-strand DNA breaks and replication stress. Once activated, CHK1 phosphorylates a multitude of downstream targets to enforce cell cycle arrest, allowing time for DNA repair. A crucial function of CHK1 is the regulation of the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.

Rabusertib is a selective inhibitor of CHK1 with an IC50 of 7 nM.[1] By inhibiting CHK1, Rabusertib abrogates the G2/M checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis, a lethal event termed mitotic catastrophe. This mechanism of action forms the basis of its synergistic anti-tumor activity with various DNA-damaging agents.

Mechanism of Action: Rabusertib's Effect on Cell Cycle Checkpoints

Rabusertib's primary mechanism of action is the competitive inhibition of ATP binding to CHK1, thereby preventing its kinase activity. This inhibition disrupts the CHK1-mediated signaling cascade that controls cell cycle progression.

Abrogation of the G2/M Checkpoint

In response to DNA damage, the ATR-CHK1 pathway is activated. CHK1 phosphorylates and inactivates the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C). These phosphatases are responsible for removing inhibitory phosphates from Cyclin-Dependent Kinases (CDKs), particularly CDK1 (also known as Cdc2). The inactivation of CDC25 leads to the accumulation of phosphorylated, inactive CDK1-Cyclin B1 complexes, resulting in G2/M arrest.

Rabusertib, by inhibiting CHK1, prevents the inactivation of CDC25 phosphatases. Consequently, CDC25 remains active and dephosphorylates CDK1, leading to the activation of the CDK1-Cyclin B1 complex and premature entry into mitosis, even in the presence of significant DNA damage. This abrogation of the G2/M checkpoint is a hallmark of Rabusertib's activity.

Impact on S-Phase Checkpoint

CHK1 also plays a role in the intra-S phase checkpoint by regulating the firing of replication origins and stabilizing stalled replication forks. Inhibition of CHK1 by Rabusertib can lead to increased replication stress and the accumulation of DNA double-strand breaks, as evidenced by increased phosphorylation of histone H2AX (γH2AX).

Quantitative Data on Rabusertib's Effects

The following tables summarize the quantitative effects of Rabusertib on cell cycle distribution and protein expression, both as a single agent and in combination with the DNA-damaging agent gemcitabine.

Cell Cycle Distribution Analysis

The distribution of cells in different phases of the cell cycle following treatment with Rabusertib, alone or in combination with gemcitabine, is a key indicator of its checkpoint abrogation activity.

Table 1: Effect of Rabusertib on Cell Cycle Distribution in A549 Lung Cancer Cells

| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |

| Control (DMSO) | 54.88 | 31.81 | 13.31 |

| Rabusertib (5 µM) | - | - | 32.31 |

| Rabusertib (10 µM) | - | - | 38.95 |

Data extracted from a study on human lung cancer cells, showing a dose-dependent increase in the G2/M population.

Table 2: Effect of a CHK1 Inhibitor (MK-8776) and Gemcitabine on Cell Cycle Distribution in Bladder Cancer Cells

| Treatment | Time (h) | % G1 Phase | % S Phase | % G2/M Phase |

| Control (DMSO) | 24 | 55.3 | 24.1 | 20.6 |

| Gemcitabine (10 nM) | 24 | 38.2 | 45.3 | 16.5 |

| MK-8776 (0.5 µM) | 24 | 49.8 | 26.5 | 23.7 |

| Gemcitabine + MK-8776 | 24 | 25.1 | 48.9 | 26.0 |

| Control (DMSO) | 48 | 60.1 | 21.2 | 18.7 |

| Gemcitabine (10 nM) | 48 | 45.6 | 35.8 | 18.6 |

| MK-8776 (0.5 µM) | 48 | 53.7 | 24.3 | 22.0 |

| Gemcitabine + MK-8776 | 48 | 30.2 | 39.5 | 30.3 |

Data from a study using a similar CHK1 inhibitor, MK-8776, demonstrating that the combination with gemcitabine leads to a significant increase in the G2/M population over time.[2]

Modulation of Key Cell Cycle Proteins

Western blot analysis is used to quantify the changes in the expression and phosphorylation status of key proteins involved in cell cycle regulation following Rabusertib treatment.

Table 3: Quantitative Analysis of Protein Expression Changes in Bladder Cancer Cells Treated with a CHK1 Inhibitor (MK-8776) and Gemcitabine for 48h

| Protein | Treatment | Relative Expression (Fold Change vs. Control) |

| p-CHK1 (Ser345) | Gemcitabine | ~2.5 |

| Gemcitabine + MK-8776 | ~1.5 | |

| CHK1 | Gemcitabine | ~1.2 |

| Gemcitabine + MK-8776 | ~0.8 | |

| p-Cdc2 (Tyr15) | Gemcitabine | ~1.8 |

| Gemcitabine + MK-8776 | ~1.0 | |

| Cdc2 | Gemcitabine | ~1.0 |

| Gemcitabine + MK-8776 | ~0.9 | |

| Cyclin B1 | Gemcitabine | ~1.5 |

| Gemcitabine + MK-8776 | ~2.0 | |

| γH2AX | Gemcitabine | ~3.0 |

| Gemcitabine + MK-8776 | ~5.0 |

Quantitative data derived from densitometric analysis of Western blots from a study using the CHK1 inhibitor MK-8776.[2] This demonstrates that the combination treatment enhances DNA damage (γH2AX) and promotes mitotic entry (increased Cyclin B1 and decreased inhibitory phosphorylation of Cdc2).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on DNA content.

Materials:

-

Cancer cell lines (e.g., A549, H1299)

-

Rabusertib (LY2603618)

-

DNA-damaging agent (e.g., Gemcitabine)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of Rabusertib and/or a DNA-damaging agent for the specified duration (e.g., 24 or 48 hours). A DMSO-treated control should be included.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet twice with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

Objective: To quantify the expression and phosphorylation status of key cell cycle regulatory proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA Lysis Buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CHK1, anti-CHK1, anti-p-Cdc2, anti-Cdc2, anti-Cyclin B1, anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate the key signaling pathways and experimental workflows described in this guide.

References

The Pharmacodynamics of Rabusertib: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabusertib (LY2603618), a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), represents a promising therapeutic agent in oncology. Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway, primarily by regulating cell cycle checkpoints. In many cancer cells, particularly those with a deficient p53 tumor suppressor, the reliance on the Chk1-mediated S and G2/M checkpoints for DNA repair and survival is heightened. By inhibiting Chk1, Rabusertib abrogates these critical checkpoints, leading to premature mitotic entry with damaged DNA, ultimately resulting in synthetic lethality and apoptosis. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Rabusertib, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows to support further research and development.

Mechanism of Action and Signaling Pathway

Rabusertib exerts its anti-tumor activity by selectively inhibiting Chk1, a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to DNA damage and replication stress.[1][2] Upon DNA damage, activated ATR phosphorylates and activates Chk1.[1][2] Activated Chk1 then phosphorylates a number of downstream substrates, including CDC25 phosphatases, which leads to their inactivation and subsequent inhibition of cyclin-dependent kinases (CDKs).[3] This CDK inhibition enforces cell cycle arrest, providing time for DNA repair.

By inhibiting Chk1, Rabusertib prevents the phosphorylation and inactivation of CDC25, leading to persistent CDK activity and abrogation of the S and G2/M checkpoints.[3][4] This forces cells with DNA damage to prematurely enter mitosis, resulting in mitotic catastrophe and apoptosis.[1] Key downstream effectors in this process include the dysregulation of pCDC25C, pCDK1, and pCDK2, leading to increased DNA damage, as evidenced by the phosphorylation of H2AX (γH2AX), and the induction of apoptosis through cleavage of PARP and caspases.[1][3]

References

- 1. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHK1 inhibitor sensitizes resistant colorectal cancer stem cells to nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LY2603618, a selective CHK1 inhibitor, enhances the anti-tumor effect of gemcitabine in xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Rabusertib (LY2603618)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabusertib (LY2603618) is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. Developed by Eli Lilly and Company, Rabusertib was investigated for its potential to enhance the efficacy of DNA-damaging chemotherapeutic agents in cancer treatment. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of Rabusertib. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a valuable resource for researchers in oncology and drug development.

Introduction: The Rationale for CHK1 Inhibition in Cancer Therapy

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR). A key function of the DDR is to activate cell cycle checkpoints, which temporarily halt cell cycle progression to allow time for DNA repair.

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a central role in the S and G2/M checkpoints, particularly in response to single-stranded DNA breaks and replication stress.[1] Many cancer cells, especially those with mutations in the p53 tumor suppressor gene, are deficient in the G1 checkpoint and are therefore heavily reliant on the CHK1-dependent S and G2/M checkpoints for survival when treated with DNA-damaging agents.[2]

Pharmacological inhibition of CHK1 in these p53-deficient cancer cells abrogates the S and G2/M checkpoints, leading to premature entry into mitosis with unrepaired DNA. This results in mitotic catastrophe and apoptotic cell death.[2] This synthetic lethality approach provides a strong rationale for the development of CHK1 inhibitors as a strategy to potentiate the effects of chemotherapy and radiation.

Discovery and Synthesis of Rabusertib (LY2603618)

Rabusertib was developed by Eli Lilly and Company as a potent and selective inhibitor of CHK1. It is a member of the pyrazinylurea class of compounds.

Chemical Structure

Systematic Name: N-(5-bromo-4-methyl-2-((S)-morpholin-2-ylmethoxy)phenyl)-N'-(5-methylpyrazin-2-yl)urea

Representative Synthesis

While the specific, step-by-step proprietary synthesis of Rabusertib is not publicly available, a representative synthesis can be constructed based on patents and medicinal chemistry literature for similar pyrazine-urea derivatives.[3][4][5][6] The synthesis generally involves the coupling of a substituted aniline with a pyrazine isocyanate or a pyrazine amine with a phenyl isocyanate.

A plausible synthetic route would involve the following key steps:

-

Synthesis of the substituted aniline fragment: This would likely involve the preparation of 5-bromo-4-methyl-2-((S)-morpholin-2-ylmethoxy)aniline. This could be achieved by reacting a protected (S)-morpholin-2-ylmethanol with a suitably substituted nitrobenzene, followed by reduction of the nitro group to an aniline.

-

Synthesis of the pyrazine fragment: 5-methylpyrazin-2-amine is a common starting material.

-

Urea formation: The final urea linkage can be formed by reacting the substituted aniline with a phosgene equivalent to form an isocyanate, which is then reacted with the pyrazine amine. Alternatively, the pyrazine amine could be converted to its isocyanate and reacted with the aniline.

Mechanism of Action

Rabusertib is an ATP-competitive inhibitor of CHK1. By binding to the ATP-binding pocket of the CHK1 kinase, it prevents the phosphorylation of its downstream substrates.

The ATR-CHK1 Signaling Pathway

In response to DNA damage, particularly replication stress which generates single-stranded DNA (ssDNA), the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[7] ATR then phosphorylates and activates CHK1. Activated CHK1, in turn, phosphorylates a number of key downstream targets to orchestrate cell cycle arrest and facilitate DNA repair.[1]

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20200308137A1 - Pyrazine-4-Carbamate or -Urea Derivatives As Herbicides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US3669966A - Pyrazine derivatives and process for their preparation - Google Patents [patents.google.com]

- 6. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]